molecular formula C10H15NO B1526943 1-Amino-2-(2-methylphenyl)propan-2-ol CAS No. 1315349-10-0

1-Amino-2-(2-methylphenyl)propan-2-ol

Cat. No. B1526943
M. Wt: 165.23 g/mol
InChI Key: WUAIBTUPDCVHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Amino-2-methylpropan-2-ol” is an organic compound with the empirical formula C4H11NO . It’s an amino alcohol, and its molecular weight is 89.14 . It’s also known by other names such as 1,1-Dimethylethanolamine, 2-Amino-α,α-dimethylethanol, 2-Hydroxy-2-methyl-1-propylamine, 2-Hydroxyisobutylamine, 2-Methyl-2-hydroxypropylamine, 3-Amino-2-methyl-2-propanol .


Synthesis Analysis

While specific synthesis methods for “1-Amino-2-(2-methylphenyl)propan-2-ol” are not available, “1-Aminopropan-2-ol”, a similar compound, can be prepared by the addition of aqueous ammonia to propylene oxide .


Molecular Structure Analysis

The molecular structure of “1-Amino-2-methylpropan-2-ol” is represented by the SMILES string CC(C)(O)CN . The InChI key is LXQMHOKEXZETKB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-Amino-2-methylpropan-2-ol” is a liquid at room temperature . It has a refractive index of 1.448 and a density of 0.957 g/mL at 25 °C .

Safety And Hazards

“1-Amino-2-methylpropan-2-ol” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It’s hazardous to the respiratory system . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

1-amino-2-(2-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAIBTUPDCVHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(2-methylphenyl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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